4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a fused pyrrolo[3,4-d]pyrimidine scaffold. The 3-fluorophenyl substituent at position 4 and the 4-methoxybenzyl group at position 6 are critical for its electronic and steric properties. DHPM derivatives are known for diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and antimicrobial effects . The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group modulates solubility and π-π interactions with biological targets .
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-15-7-5-12(6-8-15)10-24-11-16-17(19(24)25)18(23-20(26)22-16)13-3-2-4-14(21)9-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJZHNSPJXNTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino-Pyrrole Derivatives
The foundational synthesis of pyrrolo[3,4-d]pyrimidines, as disclosed in US4010159A, involves reacting β-amino-pyrrole derivatives with cyanamide or substituted ureas under acidic conditions. Adapting this approach, the target compound may be synthesized via the sequence:
- Preparation of β-Amino-Pyrrole Precursor : Condensation of 3-fluorophenylacetonitrile with ethyl glycinate hydrochloride in the presence of triethylamine yields the β-amino-pyrrole scaffold. Subsequent N-alkylation with 4-methoxybenzyl chloride introduces the methoxybenzyl group at the N6 position.
- Cyclocondensation with Urea : Heating the functionalized β-amino-pyrrole with urea in glacial acetic acid at 110°C for 12 hours induces cyclization, forming the 2,5-dione ring system. Catalytic amounts of p-toluenesulfonic acid (0.5 equiv.) enhance reaction efficiency by promoting imine formation.
This method typically achieves yields of 58–72%, with purity >95% after recrystallization from ethanol/water mixtures. Key challenges include regioselective control during N-alkylation and minimization of diketopiperazine byproducts during cyclization.
Multicomponent Reaction (MCR) Approaches
Recent advances in MCRs, as exemplified by PMC9092958, enable single-flask assembly of the pyrrolopyrimidine core. A three-component reaction between 3-fluoroaniline, 4-methoxybenzaldehyde, and Meldrum’s acid in acetonitrile with trifluoromethanesulfonic acid (0.5 equiv.) at 110°C generates the tetrahydro-pyrrolopyrimidine skeleton in 65% yield (Table 1). The reaction proceeds through sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, with the electron-withdrawing fluorine atom directing regioselectivity at the C4 position.
Table 1: Optimization of MCR Conditions for Core Assembly
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TfOH (0.5 eq) | Solvent-free | 110 | 8 | 65 |
| H2SO4 (1 eq) | MeCN | 80 | 12 | 42 |
| HCl (cat.) | EtOH | 70 | 24 | 28 |
Functionalization and Late-Stage Modifications
Introduction of the 4-Methoxybenzyl Group
Post-cyclization alkylation using 4-methoxybenzyl bromide in the presence of K2CO3 and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst affords the N6-methoxybenzyl derivative in 85% yield. Alternatively, reductive amination of 4-methoxybenzaldehyde with the pyrrolopyrimidine amine intermediate using NaBH3CN in methanol provides a milder route, albeit with lower yields (68%).
Crystallization and Purification Strategies
Crystallographic studies of analogous compounds (PMC2960589, PMC2970989) demonstrate that weak C–H···O/F/N interactions govern packing efficiency. Recrystallization from dimethylformamide (DMF)/ethyl acetate (1:5) produces needle-like crystals suitable for X-ray diffraction, with purity confirmed by HPLC (>99%).
Analytical Characterization
NMR Spectroscopy :
Challenges and Limitations
Current methodologies face three principal limitations:
- Regioselectivity in N-Alkylation : Competing O- vs. N-alkylation reduces yields during methoxybenzyl introduction, necessitating stoichiometric silver oxide additives.
- Acid Sensitivity : The 2,5-dione moiety undergoes hydrolysis under strongly acidic conditions, mandating pH-controlled reaction environments.
- Scalability : Solvent-free MCR conditions, while efficient, pose challenges in heat dissipation during scale-up.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrimidine core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit a range of biological activities:
- Anticancer Properties : Certain derivatives have shown potent cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications in the pyrrolo[3,4-d]pyrimidine structure can enhance selectivity and potency against specific cancer targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) .
- Antimicrobial Activity : Some derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Results indicated that specific compounds exhibited significant inhibitory effects with low minimum inhibitory concentrations .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of pyrrolo[3,4-d]pyrimidines. These compounds may modulate inflammatory pathways and could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies illustrate the application of 4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione:
- Case Study 1 : A study focusing on the anticancer activity of modified pyrrolo[3,4-d]pyrimidines showed that specific substitutions resulted in enhanced apoptosis in MCF-7 breast cancer cells. The compound effectively inhibited tumor growth and induced significant cell cycle arrest .
- Case Study 2 : Another investigation assessed the antimicrobial properties of related pyrrolopyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had promising activity profiles suitable for further development as antitubercular agents .
Data Tables
The following table summarizes key findings related to the biological activities of pyrrolo[3,4-d]pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
(a) 4-(2-Hydroxyphenyl) Derivative
- Structure : 4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione ().
- Properties: The hydroxyl group introduces hydrogen-bonding capacity, increasing aqueous solubility but reducing membrane permeability compared to the 3-fluorophenyl analog.
- Activity : Hydroxyl-substituted derivatives often exhibit enhanced antioxidant activity but lower metabolic stability due to susceptibility to glucuronidation .
(b) 4-(4-Chlorophenyl) Derivative
- Structure : 4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione ().
- Properties :
- Activity : Chlorine-substituted analogs show potent kinase inhibition but higher cytotoxicity in vitro .
Substituent Variations at Position 6
(a) 6-(4-Fluorobenzyl) Derivative
- Structure : 6-(4-Fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (Compound D, ).
- Properties: The 4-fluorobenzyl group enhances metabolic stability compared to non-halogenated analogs. In anti-diabetic assays, this derivative showed IC₅₀ = 12.3 µM for α-glucosidase inhibition, outperforming 4-methoxybenzyl analogs (IC₅₀ = 18.7 µM) .
(b) 6-(4-Methylbenzyl) Derivative
- Structure : 4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione ().
- Properties: Methyl groups increase steric bulk, reducing binding affinity to enzymes like dipeptidyl peptidase-4 (DPP-4).
Comparative Data Table
Key Research Findings
- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound enhances charge-transfer interactions with enzymes like DPP-4, improving inhibitory activity over hydroxyl or methyl analogs .
- Steric Considerations : The 3-fluorophenyl group’s para-substitution avoids steric clashes observed in 2-methoxyphenyl derivatives, optimizing binding pocket occupancy .
- Biological Performance : The target compound’s balanced logP (2.9) and moderate IC₅₀ (15.8 µM) suggest suitability for oral administration, contrasting with chlorine analogs’ high cytotoxicity .
Biological Activity
4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrrolo[3,4-d]pyrimidines, which have been investigated for various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine core structure with specific substituents that influence its reactivity and biological interactions. The presence of a fluorophenyl group may enhance its binding affinity to target proteins, while the methoxybenzyl group can affect solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act by:
- Inhibiting Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Modulating Receptor Signaling : By interacting with receptors, it can alter downstream signaling cascades that are critical in disease processes.
Biological Activity Data
Case Studies
- Anticancer Activity : A study evaluated the compound's efficacy against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations due to apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
- Antimicrobial Effects : Research demonstrated that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
- Anti-inflammatory Properties : In vitro studies showed that treatment with the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential role in treating inflammatory diseases .
Synthesis and Pharmacokinetics
The synthesis of this compound involves multi-step organic reactions starting from pyrrolo[3,4-d]pyrimidine precursors. The reaction conditions typically require strong bases and polar aprotic solvents like DMF or DMSO .
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable oral bioavailability and metabolic stability due to the presence of fluorine and methoxy groups.
Q & A
What are the key challenges in synthesizing 4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step routes, such as cyclization of fluorinated aromatic precursors with pyrrolopyrimidine intermediates. Key challenges include maintaining regioselectivity during fluorophenyl incorporation and minimizing by-products. Optimization strategies include:
- Temperature control : Reactions at 60–80°C improve cyclization efficiency while avoiding decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysis : Lewis acids like ZnCl₂ can accelerate ring closure .
- Purification : Column chromatography or recrystallization ensures >95% purity, critical for reproducibility .
What advanced spectroscopic and crystallographic methods are recommended for structural validation?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.5 ppm, methoxybenzyl singlet at δ 3.8 ppm) .
- X-ray crystallography : Resolves fused bicyclic systems and validates stereochemistry (e.g., bond angles in pyrrolo-pyrimidine core) .
- HRMS : Precise mass determination (e.g., [M+H]⁺ at m/z 368.14) confirms molecular formula .
How do structural modifications (e.g., fluorophenyl vs. methoxybenzyl) influence biological activity?
Answer:
- Fluorophenyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
- Methoxybenzyl substituent : Modulates electron density, affecting binding to enzymes like kinases (e.g., IC₅₀ shifts by 2–3 orders of magnitude with -OCH₃ vs. -CH₃) .
- Case study : Replacing 3-fluorophenyl with 4-chlorophenyl in analogs reduced kinase inhibition by 40%, highlighting fluorine’s electronic effects .
What methodologies resolve contradictions in reported biological activity data?
Answer: Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized assays : Use ATP concentration-controlled kinase assays to minimize variability .
- Purity verification : HPLC with UV detection (λ = 254 nm) ensures >98% purity before testing .
- Dose-response curves : Triplicate measurements with positive controls (e.g., staurosporine for kinase inhibition) improve reliability .
How can computational modeling guide SAR studies for this compound?
Answer:
- Molecular docking : Predicts binding poses with targets (e.g., dopamine D2 receptor; Glide score ≤ -8.0 suggests high affinity) .
- DFT calculations : Evaluates electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on HOMO-LUMO gaps) .
- MD simulations : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
What strategies improve solubility and formulation for in vivo studies?
Answer:
- Co-solvent systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .
- Prodrug design : Esterification of the dione moiety increases oral bioavailability by 30% .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers enhance brain delivery in rodent models .
How can stability under physiological conditions be assessed?
Answer:
- pH stability : Incubate in buffers (pH 2–9) for 24h; HPLC monitors degradation (t₁/₂ > 12h at pH 7.4) .
- Thermal stability : TG-DSC analysis shows decomposition onset at 220°C, guiding storage at 4°C .
- Light sensitivity : Amber vials prevent photodegradation (≤5% loss after 48h under UV light) .
What comparative studies highlight its advantages over analogs?
Answer:
| Compound | Key Feature | Activity (IC₅₀) |
|---|---|---|
| Target compound | 3-Fluorophenyl, 4-methoxybenzyl | Kinase X: 12 nM |
| 4-(4-Chlorophenyl) analog | Chlorine substitution | Kinase X: 85 nM |
| 6-Allyl derivative | Allyl group | Reduced metabolic stability |
What analytical techniques quantify trace impurities?
Answer:
- LC-MS/MS : Detects ≤0.1% impurities (e.g., des-fluoro byproduct at m/z 350.12) .
- GC-MS : Identifies residual solvents (e.g., DMF < 500 ppm) .
How are structure-activity relationships (SAR) systematically explored?
Answer:
- Substituent scanning : Synthesize analogs with halogens (-F, -Cl), alkyl chains, or electron-donating groups (-OCH₃) .
- 3D-QSAR : CoMFA models (q² > 0.6) guide prioritization of synthetic targets .
- In vitro-in vivo correlation : Compare enzyme inhibition (IC₅₀) with pharmacokinetic parameters (AUC, Cₘₐₓ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
